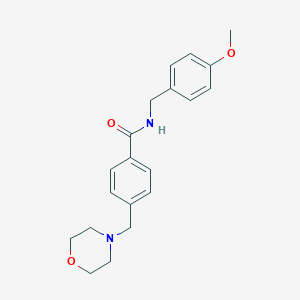
N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide, also known as GM-3, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
作用机制
N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide selectively binds to the NMDA receptor and blocks its activation by glutamate, a neurotransmitter that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide reduces the excitotoxicity and neuroinflammation associated with NMDA receptor overactivation, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects in various in vitro and in vivo models. These effects include reducing the production of reactive oxygen species, decreasing the release of pro-inflammatory cytokines, and improving mitochondrial function. In addition, N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide is its selectivity for the NMDA receptor, which allows for more targeted research on the role of this receptor in various neurological disorders. However, one limitation is that N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide may not accurately reflect the effects of NMDA receptor dysfunction in humans, as animal models may not fully replicate the complexity of human neurological disorders.
未来方向
There are several future directions for research on N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide for these disorders. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor and reduce the risk of side effects. In addition, research on the long-term effects of N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide on neuronal function and survival is needed to determine its safety and efficacy as a therapeutic agent.
合成方法
The synthesis of N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide involves the reaction of 4-methoxybenzyl chloride with 4-(4-morpholinylmethyl)benzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide.
科学研究应用
N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in the field of neuroscience due to its selective antagonism of the NMDA receptor. NMDA receptors are involved in synaptic plasticity and memory formation, and their dysfunction has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(4-methoxybenzyl)-4-(4-morpholinylmethyl)benzamide has shown potential as a therapeutic agent for these disorders, and its effects have been studied in both in vitro and in vivo models.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-19-8-4-16(5-9-19)14-21-20(23)18-6-2-17(3-7-18)15-22-10-12-25-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIHJHSFJYBKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

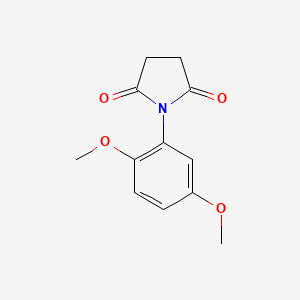
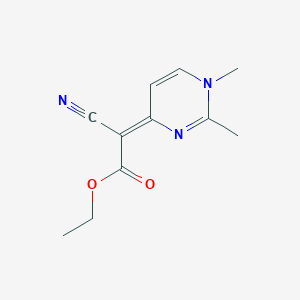
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
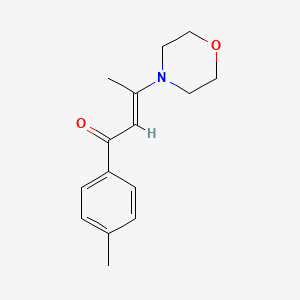
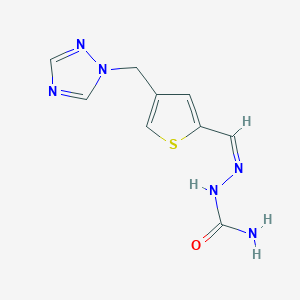
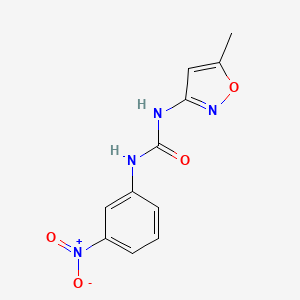
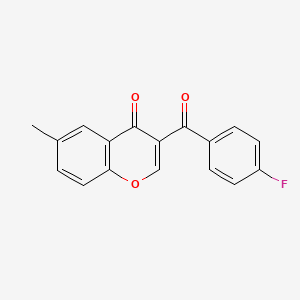
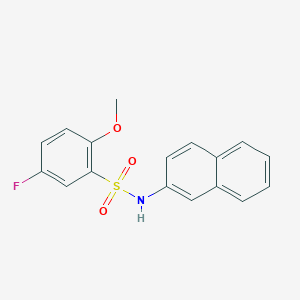
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)


![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)
![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)